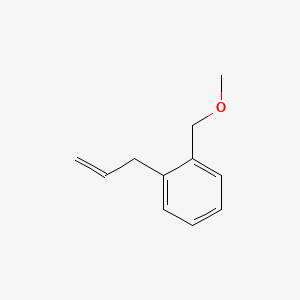![molecular formula C19H16O B590802 3,4-Dihidro-4-fenil-2H-benzo[h]cromo CAS No. 94305-25-6](/img/structure/B590802.png)
3,4-Dihidro-4-fenil-2H-benzo[h]cromo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This particular compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential use in drug development due to its ability to interact with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene can be achieved through several methods. One common approach involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst . Another method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the desired compound .
Industrial Production Methods
Industrial production methods for 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene often utilize multicomponent reactions (MCRs), heterogeneous catalytic methods, and green methodologies such as microwave and ultrasound techniques to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromene ring into a chromanone structure.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit NF-κB transcriptional activity in macrophages, which is a key pathway involved in inflammation and immune response . Additionally, the compound can modulate other signaling pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromene: Another member of the chromene family with similar structural features but different biological activities.
2H-Chromene: Differing in the position of the double bond, this compound also exhibits unique properties.
Isoflavans: These compounds share a similar scaffold and are known for their anticancer and anti-inflammatory activities.
Uniqueness
3,4-Dihydro-4-phenyl-2H-benzo[h]chromene stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit NF-κB and other pathways makes it a promising candidate for further research and development in various fields .
Propiedades
IUPAC Name |
4-phenyl-3,4-dihydro-2H-benzo[h]chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-11,16H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZWVOLRBCTKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
![2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)](/img/new.no-structure.jpg)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)


![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)



